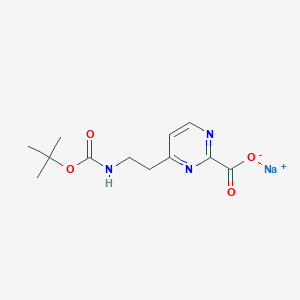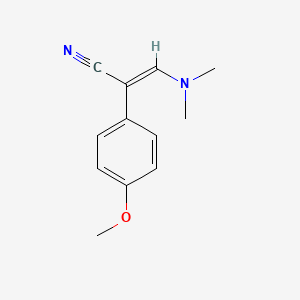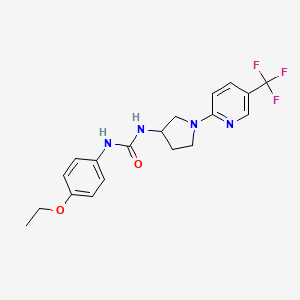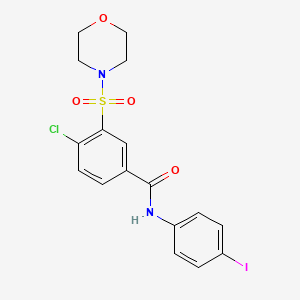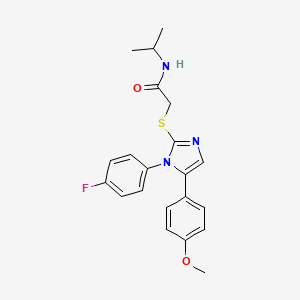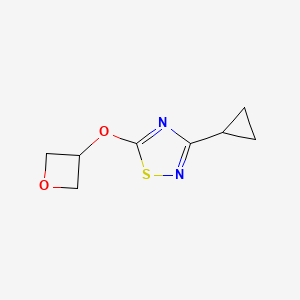![molecular formula C6H4N6O B2515982 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one CAS No. 73228-32-7](/img/structure/B2515982.png)
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one, also known as Cyclen, is a macrocyclic ligand that has been extensively studied due to its potential applications in various fields, including biomedical research and drug delivery systems. Cyclen is a cyclic molecule with a central cavity that can accommodate metal ions, making it an excellent chelating agent. Furthermore, we will list future directions for Cyclen research.
Mécanisme D'action
The mechanism of action of 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one varies depending on its application. This compound-metal complexes can act as contrast agents in MRI by altering the relaxation times of water molecules in tissues. This compound-metal complexes can also be used as catalysts for various chemical reactions. This compound has been studied as a potential anticancer agent due to its ability to target cancer cells selectively. This compound can bind to DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has low toxicity and is biocompatible, making it an excellent candidate for biomedical applications. This compound-metal complexes have been shown to accumulate in tissues, making them potential candidates for MRI contrast agents. This compound has been shown to have anticancer properties in vitro and in vivo. This compound can induce apoptosis in cancer cells by disrupting the DNA structure.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has several advantages for lab experiments, including its ability to form stable complexes with metal ions, low toxicity, and biocompatibility. This compound can be easily synthesized in high yield and purity. However, this compound has some limitations, including its high cost and limited solubility in water.
Orientations Futures
For 1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one research include the development of new synthesis methods to obtain this compound with desired properties, such as size, shape, and stability. This compound-metal complexes can be studied for their potential applications in MRI contrast agents, drug delivery systems, and catalysis. This compound can be further studied as a potential anticancer agent, and its mechanism of action can be elucidated further. This compound can also be used as a building block for the synthesis of new macrocyclic ligands with potential applications in various fields.
Méthodes De Synthèse
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one can be synthesized by several methods, including condensation of ethylenediamine and glyoxal in the presence of sodium acetate, cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium azide, and cyclization of N,N'-bis(2-chloroethyl)ethylenediamine with sodium nitrite. The most commonly used method is the condensation of ethylenediamine and glyoxal, which yields this compound in high yield and purity. The synthesis method is crucial for obtaining this compound with desired properties, such as size, shape, and stability.
Applications De Recherche Scientifique
1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one has been extensively studied for its potential applications in various fields, including biomedical research and drug delivery systems. This compound can form stable complexes with metal ions, making it an excellent chelating agent. This compound-metal complexes have been studied for their potential applications in magnetic resonance imaging (MRI), drug delivery, and catalysis. This compound has also been studied as a potential anticancer agent due to its ability to target cancer cells selectively.
Propriétés
IUPAC Name |
1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c13-6-10-9-5-2-1-4-8-7-3-11(4)12(5)6/h1-3H,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOSRUDZLXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N3C1=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
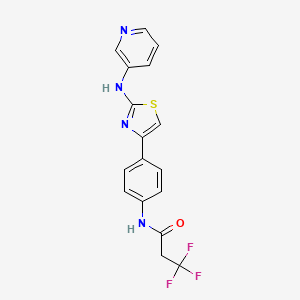
![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)
